molecular formula C16H17N5O2S B2492794 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 578745-13-8

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2492794
CAS RN: 578745-13-8
M. Wt: 343.41
InChI Key: AZHQGSPNHIUYTJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that has garnered interest due to its diverse pharmacological potential, particularly derivatives of 1,2,4-triazol, which have shown considerable synthetic and pharmacological potential. These derivatives have been explored for their physical, physico-chemical, and biological properties, making them a focal point for the development of new drugs with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019).

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple stages, including the alkylation of 1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH. This process leads to the creation of new pyrolin derivatives, showcasing a methodical approach to develop compounds with potential biological activity (Chalenko et al., 2019).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of this exact compound were not identified, related compounds have been characterized using techniques like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These methods help in assigning the structure and understanding the molecular framework, which is crucial for understanding the compound's interaction with biological systems (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including alkylation, condensation, and cyclization. These reactions are essential for modifying the chemical structure to enhance biological activity and stability. For example, the cyclization of thiosemicarbazide under acidic and basic conditions yields 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, showcasing the chemical versatility of the compound (El-Essawy & Rady, 2011).

Physical Properties Analysis

The physical and physico-chemical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug development. The detailed physical properties of this specific compound were not directly available but are typically characterized through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) in related compounds (Yu et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects that determine the compound's potential use in pharmaceuticals. For instance, the reactivity of this compound's derivatives with various aldehydes to form Schiff bases highlights the chemical adaptability necessary for drug development (Arora et al., 2013).

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Derivatives of 1,2,4-triazol, like 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, have shown considerable synthetic and pharmacological potential. Research in this area focuses on synthesizing new compounds and evaluating their physical, physico-chemical, and biological properties. These compounds could potentially be more effective and relatively non-toxic compared to existing drugs, with antiexudative properties observed in newly synthesized derivatives (Chalenko et al., 2019).

DNA-binding Affinity

  • A study on 2,5-bis(4-guanylphenyl)furan, which shares structural similarity with the compound , revealed its enhanced DNA-binding affinity. This research provides insight into the interactions between furan derivatives and DNA, suggesting potential applications in developing drugs targeting DNA or related biological pathways (Laughton et al., 1995).

Antimicrobial Properties

  • N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which are structurally related to the compound, have been synthesized and tested for antimicrobial properties. These studies contribute to understanding the antimicrobial applications of such compounds (MahyavanshiJyotindra et al., 2011).

Use in Energetic Materials

  • Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which include elements similar to the compound , have been explored for use in insensitive energetic materials. This research highlights the potential of furan and triazole derivatives in creating materials with specific energetic properties (Yu et al., 2017).

Potential Antioxidant and Immune-modulating Agent

  • Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a compound related to the subject chemical, has been studied for its effect on biochemical parameters in experimental rats. The findings suggest potential applications as an antioxidant and immune-modulating agent (Danilchenko, 2017).

Anticancer Activity

  • Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, structurally related to the compound, has shown potent and selective cytotoxic effects against leukemia cell lines. This indicates potential applications in anticancer therapy (Horishny et al., 2021).

Carcinogenicity Studies

  • Studies on 5-nitrofurans and related compounds with amino-heterocyclic substituents, similar to the compound , have provided insights into their carcinogenicity. Such research is crucial for understanding the safety profile of these compounds (Cohen et al., 1975).

Mechanism of Action

The compound has been studied for its anti-exudative activity on the model of formalin edema in rats . The results of the research showed a dependence between “chemical structure – antiexudative activity” of the first synthesized compounds .

Future Directions

The compound shows potential as a biologically active substance due to its anti-exudative activity . Future research could focus on further exploring its biological activity, optimizing its synthesis, and investigating its potential applications in medical and pharmaceutical fields.

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQGSPNHIUYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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